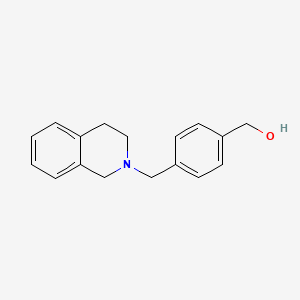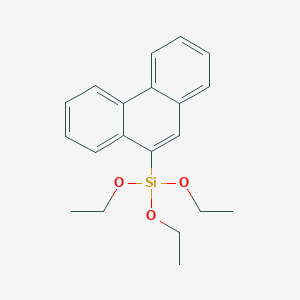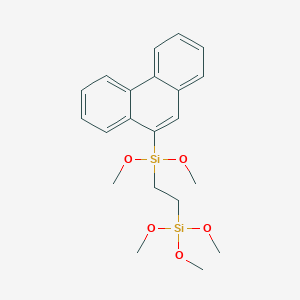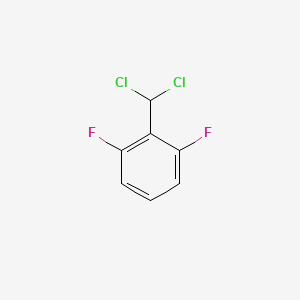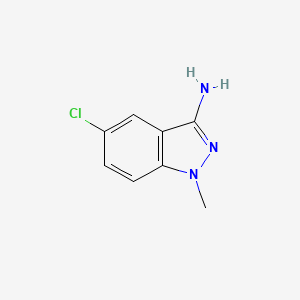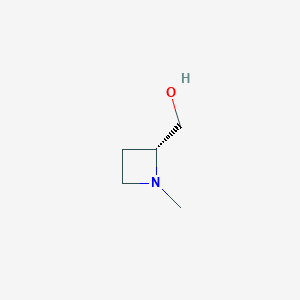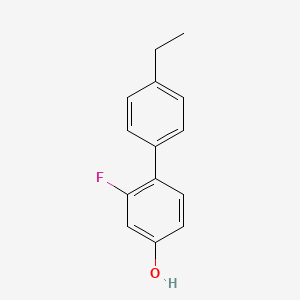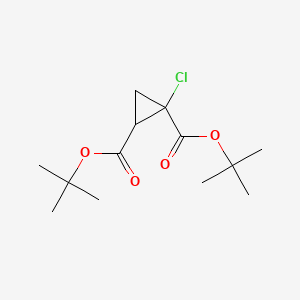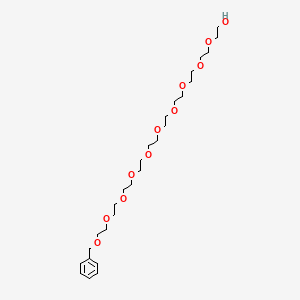
Benzyl-PEG10-alcohol
描述
Benzyl-PEG10-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound plays a crucial role in connecting two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating selective protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG10-alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. The process may include steps such as esterification, etherification, or other organic reactions to introduce the PEG chain onto the benzyl alcohol molecule . Specific reaction conditions, such as temperature, catalysts, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and scalability. Key steps include the purification of intermediates and final products using techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
Benzyl-PEG10-alcohol undergoes various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to an alcohol.
Substitution: Replacement of functional groups on the benzyl or PEG moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include benzyl-PEG10-ketone (oxidation product), this compound (reduction product), and various substituted derivatives depending on the specific substitution reactions .
科学研究应用
Benzyl-PEG10-alcohol is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective protein degradation.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel drugs and therapeutic agents
作用机制
Benzyl-PEG10-alcohol functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein.
相似化合物的比较
Similar Compounds
- Benzyl-PEG4-alcohol
- Benzyl-PEG6-alcohol
- Benzyl-PEG8-alcohol
Uniqueness
Benzyl-PEG10-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility in various solvents. This makes it particularly suitable for synthesizing PROTACs with specific spatial requirements and enhances its ability to facilitate selective protein degradation .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOUPLWGFLDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732310 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908258-44-6 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
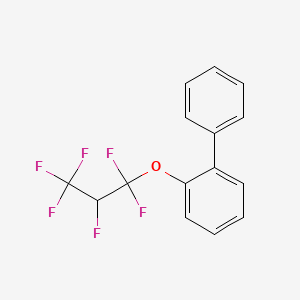
![(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)
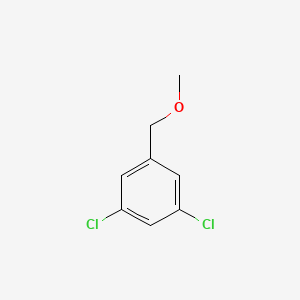
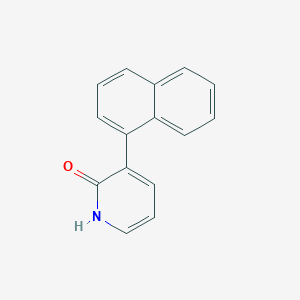
![[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol](/img/structure/B6322476.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol](/img/structure/B6322487.png)
